molecular formula C9H7ClN2O B12450962 3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole

3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B12450962
M. Wt: 194.62 g/mol
InChI Key: YHKWJCACDAJFOY-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a 4-chloro-2-methylphenyl group attached to the 3-position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenyl isocyanate
  • 4-Chloro-2-methylphenyl sulfonylmorpholine-3-carboxylic acid
  • 4-Chloro-2-methylphenoxy acetic acid

Uniqueness

3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific structural features and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7ClN2O/c1-6-4-7(10)2-3-8(6)9-11-5-13-12-9/h2-5H,1H3

InChI Key

YHKWJCACDAJFOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NOC=N2

Origin of Product

United States

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